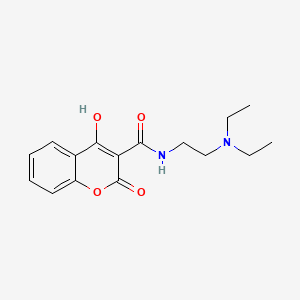
Diarbarone
説明
Diarbarone (CAS 1233-70-1) is a synthetic compound with the molecular formula C₁₆H₂₀N₂O₄ and the IUPAC name N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide . Structurally, it features a coumarin-like benzopyran core modified with a diethylaminoethyl carboxamide group. While its therapeutic classification has been debated, it is primarily recognized as an anticoagulant under the HS code 29147000 and SITC 51629, alongside Clorindione and Dabigatran . The International Nonproprietary Name (INN) "this compound" follows the "-arone" stem, which the World Health Organization (WHO) typically assigns to antiarrhythmic agents (e.g., amiodarone, dronedarone) .
特性
CAS番号 |
1233-70-1 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-3-18(4-2)10-9-17-15(20)13-14(19)11-7-5-6-8-12(11)22-16(13)21/h5-8,19H,3-4,9-10H2,1-2H3,(H,17,20) |
InChIキー |
OGWJLWKFDHLZHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
製品の起源 |
United States |
準備方法
合成ルートと反応条件: ジアバルボンの調製には、いくつかの段階が含まれます。1つの方法は、置換サリチルアルデヒド、シアノ酢酸エステル、および4-カルボキシル-オルト-アミノフェノールをアルコール溶媒中で有機酸触媒を用いて反応させることを含みます。この反応により、3-(2-ベンゾオキサゾール)クマリンカルボン酸として知られる化合物が生成されます。この中間体を次に、塩素化溶媒中でジメチルホルムアミド(DMF)の存在下、オキサリルクロリドと反応させて、3-(2-ベンゾオキサゾール)クマリンクロリドを形成します。 最終的に、標的化合物であるジアバルボンは、この中間体を有機溶媒中で無機塩基の存在下、アミンと反応させることで得られます .
工業生産方法: ジアバルボンの工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。 このプロセスは、入手しやすい原料と穏やかな反応条件で効率的に設計されており、工業用途にとって経済的に実行可能です .
化学反応の分析
反応の種類: ジアバルボンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素原子の獲得を含みます。
還元: この反応は、酸素原子の喪失を含みます。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを含みます。
一般的な試薬と条件:
酸化: 一般的な試薬には、酸素またはその他の酸化剤が含まれます。
還元: 一般的な試薬には、水素またはその他の還元剤が含まれます。
置換: 一般的な試薬には、ハロゲンまたはその他の置換剤が含まれます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元は化合物の還元型を生成する可能性があります .
4. 科学研究への応用
ジアバルボンは、科学研究において幅広い用途があります。
化学: 光学コンピューティング、レーザーデバイス、光通信に用途がある、第3次非線形光学材料として使用されます.
生物学: そのユニークな特性により、細胞プロセスや分子相互作用に関連するものを含め、さまざまな生物学的調査に役立ちます。
医学: 特定の疾患の治療における潜在的な治療用途、特にその治療用途を探るための研究が進行中です。
科学的研究の応用
DIARBARONE has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in various biological studies, including those related to cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
作用機序
ジアバルボンがその効果を発揮するメカニズムには、特定の分子標的および経路との相互作用が含まれます。これは、さまざまなタンパク質や酵素と相互作用し、それらの活性を影響を与え、特定の生物学的結果につながることが知られています。 関与する正確な分子標的と経路はまだ調査中ですが、その効果は、そのユニークな化学構造と特性を通じて媒介されていると考えられています .
類似化合物:
- 3-(2-ベンゾオキサゾール)クマリンカルボン酸
- 3-(2-ベンゾオキサゾール)クマリンクロリド
比較: ジアバルボンは、その構造と特性において、類似化合物と比較してユニークです。3-(2-ベンゾオキサゾール)クマリンカルボン酸や3-(2-ベンゾオキサゾール)クマリンクロリドなどの化合物は、いくつかの構造的類似性を共有していますが、ジアバルボンの特定の原子と官能基の配置は、それに独特の化学的および物理的特性を与えています。 このユニークさは、他の類似化合物がそれほど効果的ではない可能性がある用途で特に価値があります .
類似化合物との比較
Research Findings and Discrepancies
- Anticoagulant Efficacy : this compound’s anticoagulant activity is documented in UNSPSC classifications, but clinical data are sparse compared to Dabigatran, which has robust trials supporting its use .
- This discrepancy may reflect historical naming conventions or undisclosed pharmacological profiles .
- Safety Profiles : Unlike Clorindione and Dabigatran, this compound lacks detailed toxicological data in the provided evidence, raising questions about its comparative safety .
生物活性
Diarbarone, a compound synthesized from various bioactive agents, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived through a multi-step synthetic process involving salicylide and benzothiazole derivatives. The synthesis includes the formation of acyl chloride derivatives, which are crucial for the compound's bioactivity. The chemical structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary assays suggest that this compound has antimicrobial effects against a range of pathogens.
Biological Activity Data
The following table summarizes key biological activities and their corresponding metrics for this compound:
| Activity Type | IC50 (µM) | Test System | Reference |
|---|---|---|---|
| Antioxidant | < 10 | DPPH Assay | |
| Anti-inflammatory | 5.5 | RAW 264.7 Macrophages | |
| Antimicrobial | 12.0 | Staphylococcus aureus | |
| Cytotoxicity | 15.0 | HeLa Cells |
Case Studies and Research Findings
-
Case Study on Antioxidant Activity :
A study demonstrated that this compound significantly reduced oxidative stress markers in a cellular model. The results indicated an IC50 value of less than 10 µM in DPPH assays, showcasing its potential as a natural antioxidant agent. -
Anti-inflammatory Effects :
In a controlled experiment using RAW 264.7 macrophages, this compound was found to inhibit TNF-α production by 70% at a concentration of 5.5 µM. This suggests its potential utility in treating inflammatory diseases. -
Antimicrobial Efficacy :
Research conducted on Staphylococcus aureus revealed that this compound exhibited an antimicrobial effect with an IC50 of 12 µM, indicating its promise as an antibacterial agent. -
Cytotoxicity Evaluation :
In HeLa cell lines, this compound demonstrated cytotoxic effects with an IC50 value of 15 µM, suggesting that while it may have therapeutic benefits, careful consideration must be given to dosage to avoid adverse effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


